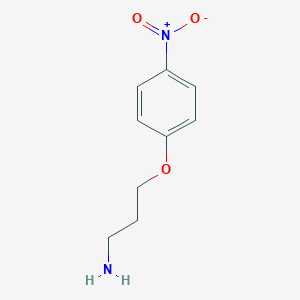

3-(4-Nitrophenoxy)propan-1-amine

Vue d'ensemble

Description

3-(4-Nitrophenoxy)propan-1-amine is a chemical compound with the molecular formula C9H12N2O3 . It is also known by other names such as 3-(4-methoxyphenoxy)propan-1-amine .

Molecular Structure Analysis

The molecular structure of 3-(4-Nitrophenoxy)propan-1-amine consists of a nitrobenzene moiety that carries an ether group on the benzene ring . The molecular weight of this compound is 196.20 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Nitrophenoxy)propan-1-amine include a melting point of 36-37 °C, a predicted boiling point of 304.4±22.0 °C, and a predicted density of 1.040±0.06 g/cm3 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .Applications De Recherche Scientifique

Application 1: Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-(3′,4′-Disubstituted Phenyl)propan-2-amines

- Scientific Field : Pharmaceutical Research

- Summary of the Application : Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This process is used in the synthesis of novel disubstituted 1-phenylpropan-2-amines .

- Methods of Application or Experimental Procedures : The application involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced .

- Results or Outcomes : The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Application 2: Synthesis of Midblock-Quaternized Triblock Copolystyrenes

- Scientific Field : Polymer Chemistry

- Summary of the Application : The compound is used in the synthesis of midblock-quaternized triblock copolystyrenes, which are highly conductive and alkaline-stable anion-exchange membranes . These membranes have potential for practical applications .

- Methods of Application or Experimental Procedures : The process involves a controlled synthetic strategy that minimizes chain transfer reactions while enabling the preparation of high molecular weight ABA triblock copolymers with relatively narrow polydispersity indexes (PDIs) via reversible addition–fragmentation chain transfer (RAFT) polymerization .

- Results or Outcomes : After being simply heated at 80 °C for more than 18 h, crosslinked anion-exchange membranes (AEMs) exhibited enhanced tensile strength values (23.8–20.7 MPa) several times higher than those of conventional AEMs . An ionic conductivity of 26.1 mS cm −1 combined with low water uptake (16.5%) and swelling ratio (7.4%) values were achieved at room temperature for highly crosslinked membranes . Moreover, the membranes retained approximately up to 93.0% of their initial high hydroxide conductivity after the alkaline stability test (10 M aqueous NaOH, 80 °C, 20 d), thereby indicating excellent alkaline stability .

Application 3: Synthesis of N,N-Diethyl-3-(4-vinylphenyl)propan-1-amine (DVPPA)

- Scientific Field : Polymer Chemistry

- Summary of the Application : The compound is used in the synthesis of N,N-Diethyl-3-(4-vinylphenyl)propan-1-amine (DVPPA), a new monomer bearing a trialkyl amine group . This monomer provides versatile functionality to polystyrene (PS) PSm-PDVPPA2n-PSm triblock copolymers .

- Methods of Application or Experimental Procedures : The process involves a controlled synthetic strategy that minimizes chain transfer reactions while enabling the preparation of high molecular weight ABA triblock copolymers with relatively narrow polydispersity indexes (PDIs) via reversible addition–fragmentation chain transfer (RAFT) polymerization .

- Results or Outcomes : The presence of a tertiary amine functionality and its quaternized derivatives in the central blocks of the triblock copolymers afforded midblock-quaternized triblock co-PSs bearing pendent quaternary ammonium groups . These groups linked to the aromatic backbone with an alkyl spacer chain (3 carbon atoms) serving as steric hindrance shielding ionic centers .

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-nitrophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDSYPZEHFBRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309029 | |

| Record name | 3-(4-nitrophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenoxy)propan-1-amine | |

CAS RN |

100841-04-1 | |

| Record name | 3-(4-Nitrophenoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100841-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-nitrophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)

![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B172569.png)